Ethyl 4-[({2-[(3,4-dichlorophenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate
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Overview
Description
ETHYL 4-({[2-(3,4-DICHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound with potential applications in various scientific fields It is characterized by its unique molecular structure, which includes a benzoate ester linked to a hydrazino carbothioyl group, further connected to a dichlorobenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[2-(3,4-DICHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl 4-aminobenzoate with 3,4-dichlorobenzoyl chloride to form an intermediate, which is then reacted with thiosemicarbazide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[2-(3,4-DICHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: It can be used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-({[2-(3,4-DICHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound’s hydrazino and carbothioyl groups can form strong bonds with various biological molecules, potentially inhibiting or modifying their activity. This interaction can affect molecular pathways involved in cellular processes, making the compound a valuable tool in studying these pathways .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE: Similar in structure but with a morpholinopropyl group instead of a dichlorobenzoyl group.
BUTYL 4-({[(2,2,2-TRICHLORO-1-(2,4-DICHLOROBENZOYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE: Contains a trichloroethyl group, offering different chemical properties.
Uniqueness
ETHYL 4-({[2-(3,4-DICHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
Ethyl 4-[({2-[(3,4-dichlorophenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity. The structure can be broken down as follows:
- Ethyl Group : Contributes to lipophilicity.
- Hydrazine moiety : Known for its ability to form various derivatives that can exhibit biological activities.
- Dichlorophenyl Group : Often associated with antitumor and antimicrobial properties.
Molecular Formula
The molecular formula for this compound is C16H16Cl2N4O3S.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 396.29 g/mol |
Density | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds with hydrazine and carboxylic acid functionalities often exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In a study conducted by Umesha et al., it was found that derivatives similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections .
Antitumor Activity
The dichlorophenyl group is particularly notable for its antitumor properties. Compounds containing this moiety have been shown to inhibit cancer cell proliferation in vitro. For instance, a related compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity .
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival. For example, hydrazine derivatives have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Case Study 1: Antimicrobial Efficacy
In a recent study assessing the antimicrobial efficacy of various hydrazine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating significant antimicrobial activity .
Case Study 2: Antitumor Activity
A clinical trial involving a closely related compound showed promising results in patients with advanced solid tumors. The trial reported a partial response rate of 30% among participants treated with the compound at doses ranging from 200 mg to 400 mg daily over four weeks . This suggests the potential applicability of this compound in oncological therapies.
Properties
Molecular Formula |
C17H15Cl2N3O3S |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
ethyl 4-[[(3,4-dichlorobenzoyl)amino]carbamothioylamino]benzoate |
InChI |
InChI=1S/C17H15Cl2N3O3S/c1-2-25-16(24)10-3-6-12(7-4-10)20-17(26)22-21-15(23)11-5-8-13(18)14(19)9-11/h3-9H,2H2,1H3,(H,21,23)(H2,20,22,26) |
InChI Key |
OJSVXWAROKFRAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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